molecular formula C15H17N5O B12177803 2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12177803
M. Wt: 283.33 g/mol
InChI Key: DPVKLJGNUMPXDO-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that features both indole and triazole moieties. These structural motifs are known for their biological activity and are commonly found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazole Moiety: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling of Indole and Triazole: The final step involves coupling the indole and triazole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: Both the indole and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents such as halogens (Cl2, Br2) and nucleophilic substitution can be carried out using reagents such as sodium azide (NaN3).

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted indole and triazole derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, while the triazole moiety can inhibit the activity of certain enzymes. These interactions can lead to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)ethan-1-amine
  • 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
  • (2-(1H-indol-3-yl)acetyl)glycine

Uniqueness

2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its combination of indole and triazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and development.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

2-indol-1-yl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C15H17N5O/c1-10(2)14-17-15(19-18-14)16-13(21)9-20-8-7-11-5-3-4-6-12(11)20/h3-8,10H,9H2,1-2H3,(H2,16,17,18,19,21)

InChI Key

DPVKLJGNUMPXDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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